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An In-Depth Technical Guide to 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(1H-pyrrolo[2,3-b]pyridin-3-
yl)acetonitrile, a pivotal heterocyclic intermediate in contemporary medicinal chemistry.
Designed for researchers, chemists, and drug development professionals, this document
synthesizes core chemical properties, spectroscopic data, synthesis protocols, and critical
applications, with an emphasis on its role in the development of targeted therapeutics.

Introduction: The Strategic Importance of the 7-
Azaindole Scaffold

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile, also known as 7-azaindole-3-acetonitrile, is a
bifunctional molecule featuring the 7-azaindole core. This heterocyclic system is a bioisostere
of indole, where the C-7 carbon is replaced by a nitrogen atom. This substitution critically alters
the molecule's electronic distribution and hydrogen bonding capabilities, making the 7-
azaindole scaffold a "privileged structure" in drug discovery. It serves as a versatile hinge-
binding motif for various protein kinases, enzymes central to cellular signaling pathways.

The primary significance of this compound lies in its role as a key building block for the
synthesis of Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the
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treatment of autoimmune diseases like rheumatoid arthritis and psoriasis.[1][2][3] Its structure

provides the necessary framework for elaboration into complex active pharmaceutical
ingredients (APIs), most notably Tofacitinib.[1][4]

Physicochemical and Computed Properties

Precise characterization of the molecule's physical and chemical properties is fundamental for

its application in synthesis and process development.

Property Value Source
2-(1H-pyrrolo[2,3-b]pyridin-3-

IUPAC Name ( py. ) [ Ipy [5]
yl)acetonitrile
1H-Pyrrolo[2,3-b]pyridine-3-

Synonyms acetonitrile, 7-Azaindole-3- [5][6]
acetonitrile

CAS Number 4414-87-3 [51I61[7]

Molecular Formula CoH7N3 [51[6]

Molecular Weight 157.17 g/mol [5]
White to off-white

Appearance ] ) ] [6][7]
solid/crystalline solid

Melting Point 135-137 °C; 144 °C [6][7]

N ) 456.7+£37.0 °C at 760 mmHg

Boiling Point ) [6]
(Predicted)

Density 1.295 g/cm3 (Predicted) [6]
Sealed in a dry environment at

Storage [8]
room temperature

XLogP3 1.0 9]

Topological Polar Surface Area  52.5 A2 [5]

Spectroscopic Profile: A Guide to Characterization
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Spectroscopic analysis is essential for confirming the identity and purity of 2-(1H-pyrrolo[2,3-
b]pyridin-3-yl)acetonitrile. The data presented below are based on typical literature values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR (300 MHz, CDCIs): The proton NMR spectrum is highly characteristic. The pyrrole
NH proton typically appears as a broad singlet at a very downfield chemical shift (& ~11.92
ppm), indicative of its acidic nature. The methylene protons (-CH2CN) present as a sharp
singlet around & 3.85 ppm. The aromatic protons on the fused ring system appear in the o
7.14-8.39 ppm range, with splitting patterns corresponding to their positions on the pyridine
and pyrrole rings.[7]

o &11.92 (1H, br s, NH)

[e]

6 8.37-8.39 (1H, dd, J=4.8, 1.5 Hz, Ar-H)

o

0 7.97-8.01 (1H, dd, J=7.9, 1.5 Hz, Ar-H)

[¢]

& 7.40 (1H, s, Ar-H)

[¢]

5 7.14-7.18 (1H, q, J=7.9, 4.8 Hz, Ar-H)
o &3.85 (2H, s, CHz)

e 13C NMR (75 MHz, CDCIs): The carbon spectrum confirms the presence of nine distinct
carbon environments. The nitrile carbon (C=N) is found at 6 ~117.8 ppm. The methylene
carbon (-CH2CN) is highly shielded, appearing around 6 14.6 ppm. The remaining signals
correspond to the carbons of the 7-azaindole ring.[7]

Mass Spectrometry (MS)

o Electrospray lonization (ESI+): This technique readily shows the protonated molecular ion.

o m/z 158.0 [M+H]* (Calculated for CoHsN3*: 158.0713)[7][9]

Infrared (IR) Spectroscopy

e IR (KBr, cm~1): The IR spectrum provides clear evidence of the key functional groups.
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o ~3089 cm~1: N-H stretching vibration of the pyrrole ring.[7]
o ~2248 cm~1: A sharp, strong absorption characteristic of the C=N (nitrile) stretch.[7]

o ~1611, 1585, 1420 cm~1: C=C and C=N stretching vibrations within the aromatic ring
system.[7]

Synthesis and Reactivity

The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile is well-established, typically
proceeding from the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole). A common and efficient
laboratory-scale method involves the cyanation of a gramine-type intermediate.

Representative Synthetic Workflow

The following diagram illustrates a common synthetic route, which involves an initial Mannich
reaction to install a reactive dimethylaminomethyl group at the C-3 position, followed by
nucleophilic substitution with cyanide.
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Step 1: Mannich Reaction

1H-Pyrrolo[2,3-b]pyridine
(7-Azaindole)

Dimethylamine HCI,
Paraformaldehyde,
Isopropanol, Reflux

y
N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
(Gramine Intermediate)

Sodium Cyanide (NaCN),
DMF/Water, Acetic Acid,
110 °C

Step 2: vanation

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile
(Target Compound)

Click to download full resolution via product page
Caption: Synthetic pathway to 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile.

Detailed Experimental Protocol: Cyanation of the
Gramine Intermediate

This protocol is adapted from established literature procedures and represents a reliable
method for laboratory synthesis.[6][7]

Materials:

e N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (1.0 equiv)
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e Sodium Cyanide (NaCN) (1.5 equiv)

e N,N-Dimethylformamide (DMF)

» Deionized Water

» Acetic Acid

o Ethyl Acetate

o Saturated agueous Potassium Carbonate solution
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, dissolve N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (e.g., 5.60 g,
32.0 mmol) in DMF (20 mL).[7]

o Addition of Cyanide: In a separate beaker, prepare a solution of sodium cyanide (e.g., 2.35
g, 48.2 mmol) in water (16 mL) and add it to the reaction flask.[7]

 Acidification and Heating: Slowly add acetic acid (5 mL) dropwise to the stirred mixture. The
causality here is to generate HCN in situ in a controlled manner, which then acts as the
nucleophile. Heat the reaction mixture to 110 °C and maintain this temperature for 8 hours.

[7]

o Workup: Cool the reaction to room temperature. Dilute the mixture with a saturated aqueous
solution of potassium carbonate (30 mL) to neutralize the acetic acid and quench any
remaining reactive species.

o Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl
acetate (3 x 40 mL).[7]

 Purification: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium
sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by
flash column chromatography (e.g., using a 50:50 ethyl acetate/hexane eluent) to yield the
target compound as a white crystalline solid.[6][7]
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Application in Drug Discovery: A Cornerstone for
JAK Inhibitors

The paramount application of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile is as a key
intermediate in the synthesis of Tofacitinib (Xeljanz®), a first-in-class oral JAK inhibitor.[1][4]

The 7-azaindole core of the molecule is crucial for its biological activity. It mimics the adenine
portion of ATP and forms key hydrogen bonds with the hinge region of the JAK kinase domain,
securing the inhibitor in the active site. The cyanomethyl group at the C-3 position serves as a
reactive handle for constructing the rest of the drug molecule.

Chemical
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile| Transformation > Pyrrolo[2,3-d]pyrimidine Core

(Key Intermediate) (Scaffold for Kinase Binding) | Coupling
Couplin
Chiral Piperidine Moiety

Click to download full resolution via product page
Caption: Role as a precursor in the synthesis of Tofacitinib.

In the synthesis of Tofacitinib, the pyrrolo[2,3-b]pyridine scaffold is typically converted to a
pyrrolo[2,3-d]pyrimidine core.[1] This core is then coupled with a specifically designed chiral
piperidine side chain. The nitrile group from the original intermediate is ultimately incorporated
into the final drug structure, highlighting the atom economy and strategic design of the
synthetic route.[1][2] The development of potent and selective JAK inhibitors continues to be an
active area of research, with many new candidates utilizing the versatile 7-azaindole scaffold
derived from this key acetonitrile intermediate.[3][10][11]

Safety and Handling
As with any active chemical reagent, proper handling is essential.

o GHS Hazard Statements: 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile is classified with the
following hazards:
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o H302: Harmful if swallowed.[5]

o H312: Harmful in contact with skin.[5]
o H315: Causes skin irritation.[5]

o H319: Causes serious eye irritation.[5]
o H332: Harmful if inhaled.[5]

o H335: May cause respiratory irritation.[5]

e Precautions: Work should be conducted in a well-ventilated fume hood. Personal protective
equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is
mandatory. Avoid inhalation of dust and contact with skin and eyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. research.unl.pt [research.unl.pt]

2. derpharmachemica.com [derpharmachemica.com]

3. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as
potent and orally efficacious immunomodulators targeting JAK3 - PubMed
[pubmed.ncbi.nim.nih.gov]

4. researchgate.net [researchgate.net]

5. 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile | COH7N3 | CID 21911990 - PubChem
[pubchem.ncbi.nim.nih.gov]

6. echemi.com [echemi.com]

7. 1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile | 4414-87-3 [chemicalbook.com]

8. 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile - CAS:4414-87-3 - Sunway Pharm Ltd
[Bwpharm.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-_1H-pyrrolo_2_3-b_pyridin-3-yl_acetonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-_1H-pyrrolo_2_3-b_pyridin-3-yl_acetonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-_1H-pyrrolo_2_3-b_pyridin-3-yl_acetonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-_1H-pyrrolo_2_3-b_pyridin-3-yl_acetonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-_1H-pyrrolo_2_3-b_pyridin-3-yl_acetonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-_1H-pyrrolo_2_3-b_pyridin-3-yl_acetonitrile
https://www.benchchem.com/product/b1358110?utm_src=pdf-custom-synthesis
https://research.unl.pt/ws/files/18032711/carvalho2018.pdf
https://www.derpharmachemica.com/pharma-chemica/an-efficient-and-alternative-method-for-synthesis-of-tofacitinib-15448.html
https://pubmed.ncbi.nlm.nih.gov/26071372/
https://pubmed.ncbi.nlm.nih.gov/26071372/
https://pubmed.ncbi.nlm.nih.gov/26071372/
https://www.researchgate.net/figure/Scheme-3-Pfizers-approaches-to-the-synthesis-of-tofacitinib-Reagents-and-conditions_fig17_343178324
https://pubchem.ncbi.nlm.nih.gov/compound/2-_1H-pyrrolo_2_3-b_pyridin-3-yl_acetonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-_1H-pyrrolo_2_3-b_pyridin-3-yl_acetonitrile
https://www.echemi.com/products/pid_Seven35640-1h-pyrrolo23-bpyridine-3-acetonitrile.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB91872050.htm
https://www.3wpharm.com/product/39362.html
https://www.3wpharm.com/product/39362.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

9. PubChemlLite - 2-(1h-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile (COH7N3)
[pubchemlite.lcsb.uni.lu]

e 10. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC
Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed
[pubmed.ncbi.nim.nih.gov]

e 11. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDKS8 inhibitor offers a new
approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1358110#2-1h-pyrrolo-2-3-b-pyridin-3-yl-acetonitrile-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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